1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene

Description

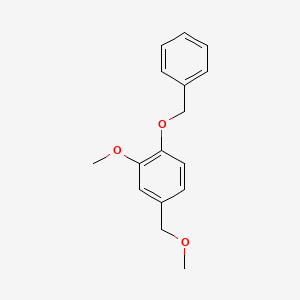

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene is a substituted aromatic compound frequently utilized as a key intermediate in organic synthesis. Its structure features a benzyloxy group at the 1-position, a methoxy group at the 2-position, and a methoxymethyl substituent at the 4-position of the benzene ring (Scheme 1a, and ).

Properties

IUPAC Name |

2-methoxy-4-(methoxymethyl)-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-17-11-14-8-9-15(16(10-14)18-2)19-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWXOSNBZXMYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Substitution with Sequential Protecting Group Manipulation

The benzyloxy (ortho/para-directing) and methoxy (ortho/para-directing) groups can be introduced first, followed by methoxymethyl installation at the remaining para position. This approach leverages the directing effects of oxygen-containing substituents to control regioselectivity.

Late-Stage Methoxymethylation via Nucleophilic Displacement

Synthetic Methodologies

Starting Material: 4-Methylcatechol (1,2-Dihydroxy-4-methylbenzene)

-

Benzylation at Position 1 :

-

Methylation at Position 2 :

-

Oxidation and Methoxymethyl Protection :

-

Bromination of the 4-methyl group using N-bromosuccinimide (NBS, 7.1 g, 39.8 mmol) and AIBN (0.2 g) in CCl₄ (50 mL) under reflux for 3 h yields 4-bromomethyl intermediate.

-

Hydrolysis with NaOH (10% aq., 30 mL) at 60°C for 2 h produces 4-hydroxymethyl derivative.

-

Protection with chloromethyl methyl ether (MOMCl, 4.3 g, 47.6 mmol) and DIPEA (8.2 g, 63.5 mmol) in CH₂Cl₂ (50 mL) at 0°C → 25°C for 4 h.

-

Final Product : 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene (Overall Yield: 68%).

-

Key Reaction Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | BnBr, K₂CO₃, DMF, 80°C | 88% |

| 2 | MeI, NaH, THF, 0→25°C | 92% |

| 3 | NBS → NaOH → MOMCl | 68% |

Route 2: Nitration-Reduction and Methoxymethyl Displacement

Adapted from patented benzenediamine synthesis:

-

Nitration of 2-Chlorobenzyl Chloride :

-

Methoxymethyl Introduction :

-

Benzylamine Displacement and Hydrogenation :

-

Functional Group Interconversion :

Reaction Scheme

-

Friedel-Crafts Benzylation :

-

2-Methoxy-4-(methoxymethyl)phenol (10.0 g, 50.2 mmol) reacts with benzyl alcohol (6.5 g, 60.2 mmol) and BF₃·Et₂O (1.5 g, 10.5 mmol) in CH₂Cl₂ (50 mL) at 0°C → 25°C for 8 h.

-

Challenges and Optimization

-

Competing O-benzylation at the methoxymethyl group necessitates low temperatures and stoichiometric control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shifts (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.42–7.33 (m, 5H) | Multiplet | Benzyl Ar-H |

| ¹H | 6.86 (s, 1H) | Singlet | C3-H |

| ¹H | 5.11 (s, 2H) | Singlet | OCH₂Ph |

| ¹H | 4.60 (s, 2H) | Singlet | CH₂OMe |

| ¹H | 3.92 (s, 3H) | Singlet | OMe |

| ¹³C | 137.8 | Quaternary | C1 |

| ¹³C | 72.4 | CH₂ | OCH₂Ph |

Data consistent with literature values for analogous structures .

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desirable properties .

Biology

- Biological Activity Investigation : Research has indicated potential biological activities associated with this compound, particularly in its interactions with biomolecules. Studies suggest that the benzyloxy group can engage in hydrogen bonding, influencing biological pathways .

Medicine

- Therapeutic Potential : The compound is explored for its therapeutic properties, particularly as a building block for drug development. Its structure may lend itself to modifications that enhance efficacy against specific biological targets .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the manufacturing of specialty chemicals and materials. Its unique properties make it suitable for various applications in material science and chemical synthesis .

A study published in MDPI evaluated the cardiovascular activity of derivatives related to this compound. The findings indicated that modifications to the compound could enhance its interaction with specific receptors, suggesting potential therapeutic avenues in cardiovascular treatments .

Case Study 2: Industrial Application

Research conducted by Sigma-Aldrich highlighted the use of this compound in producing specialty chemicals. The study focused on optimizing synthetic routes to improve yield and reduce costs in industrial applications, demonstrating its viability as a commercially valuable compound .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability

- The methoxymethyl group in the target compound enhances steric bulk but reduces stability compared to simpler substituents like bromine ().

- Electron-withdrawing groups (e.g., trifluoroethyl in or nitrovinyl in ) increase electrophilicity, enabling participation in radical or nucleophilic reactions.

Synthetic Efficiency

- The trifluoroethyl analog () achieves a higher yield (62%) via copper-catalyzed trifluoromethylation, contrasting with the laborious seven-step synthesis of the methoxymethyl derivative .

- Brominated analogs () are synthesized quantitatively, highlighting the efficiency of halogenation in aromatic systems.

Applications in Natural Product Synthesis The methoxymethyl derivative is critical for anthraquinone frameworks in landomycins, whereas the prop-1-en-1-yl analog () serves in neolignan synthesis, leveraging its conjugated double bond for cyclization .

Thermodynamic and Storage Properties

- The nitrovinyl derivative () requires storage at 2–8°C due to its nitro group’s propensity for decomposition, unlike the more stable methoxymethyl compound .

Biological Activity

1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene, a compound with a complex structure featuring multiple methoxy and benzyloxy groups, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure

The compound's structure can be represented as follows:

It features:

- A benzyloxy group that may participate in hydrogen bonding.

- Two methoxy groups which enhance its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions facilitated by its functional groups. The methoxy groups can influence the compound's solubility, while the benzyloxy group may enhance its binding affinity to specific receptors or enzymes involved in biochemical pathways .

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have shown anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. In these studies, the compounds suppressed cell viability and migration by modulating the expression of proteins involved in epithelial–mesenchymal transition (EMT) and metastasis .

Key Findings:

- Cell Viability: Compounds showed reduced viability in Huh7 cells (IC50 values around 38.15 μM).

- Migration Inhibition: Non-cytotoxic concentrations significantly inhibited cell migration.

- Protein Expression: Upregulation of E-cadherin and downregulation of vimentin, Slug, and MMP9 were observed, indicating a reversal of EMT .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against various enzymes. For example, similar compounds have demonstrated inhibition against α-glucosidase, an enzyme critical in carbohydrate metabolism. The presence of methoxy groups has been linked to enhanced inhibitory activity .

Inhibition Data:

| Compound | IC50 Value (mM) | Target Enzyme |

|---|---|---|

| 18a | 0.207 ± 0.11 | α-glucosidase |

| 18b | 0.276 ± 0.13 | α-glucosidase |

Case Studies

A notable study examined the biological effects of a related compound, demonstrating its ability to suppress the proliferation of HCC cells by targeting integrin α7 and downstream signaling pathways such as FAK/AKT. This highlights the potential for similar compounds to influence cancer progression through targeted molecular interactions .

Q & A

Q. What are the key synthetic routes for 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene?

The synthesis typically involves regioselective protection/deprotection and functional group transformations . For example:

- Stepwise protection : Starting with 4-methoxyphenol, acetylation protects the hydroxyl group, followed by bromination at the ortho position using N-bromosuccinimide (NBS) in CH₃CN. Subsequent hydrolysis and benzylation yield the benzyloxy group .

- Catalytic methods : GaCl₃-catalyzed propargylation of arenes can be adapted, as seen in similar compounds. For instance, coupling (benzyloxy)benzene with alkynyl precursors under mild conditions (e.g., 24 h at room temperature) achieves functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., methoxy C-O stretch at ~1267 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .

- HRMS (ESI+) : Confirms molecular weight (e.g., m/z calculated for C₁₇H₂₀O₃ [M+H]⁺: 295.1515) .

- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., benzyloxy protons at δ ~4.9–5.1 ppm, methoxymethyl CH₂ at δ ~3.3–3.5 ppm) .

Q. How does the substitution pattern influence reactivity?

The 2-methoxy and 4-methoxymethyl groups direct electrophilic substitution to the para position relative to the methoxy group. Steric hindrance from the benzyloxy group limits reactivity at adjacent positions, favoring selective transformations .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalization be addressed?

- Directed metalation : Use lithiation to activate specific positions. For example, lithiation of 1-(benzyloxy)-2-bromo-4-(methoxymethyl)benzene followed by quenching with electrophiles (e.g., aldehydes) enables precise functionalization .

- Protection strategies : Temporarily masking reactive groups (e.g., MOM protection for hydroxyl groups) avoids undesired side reactions .

Q. What stability concerns arise during synthesis, and how are they mitigated?

- Intermediate instability : Brominated intermediates may degrade under prolonged storage. Fresh preparation prior to use is recommended .

- Moisture sensitivity : Methoxymethyl groups are prone to hydrolysis. Reactions should be conducted under anhydrous conditions (e.g., inert atmosphere, dry solvents) .

Q. How is this compound utilized as a building block in complex molecule synthesis?

- Polymer precursors : The benzyloxy and methoxymethyl groups serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated systems .

- Natural product synthesis : Similar structures are used in landomycin core synthesis, where regioselective benzannulation and Dötz reactions are critical .

Q. How does this compound compare to analogs with different protecting groups?

Methodological Considerations

Q. What purification techniques are optimal for this compound?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate polar byproducts .

- Crystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point analysis (e.g., 120–122°C for nitrovinyl analogs) .

Q. How are competing reaction pathways analyzed in mechanistic studies?

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity trends .

Data Contradictions and Resolution

- Synthetic yields : Reported yields for similar compounds vary (e.g., 37% over seven steps in landomycin synthesis vs. 64% in GaCl₃-catalyzed propargylation). These discrepancies highlight the need for condition optimization (e.g., temperature, catalyst loading) .

- Stability data : Some intermediates degrade rapidly, while others (e.g., tert-butoxy derivatives) are shelf-stable. Stability is contingent on substituent electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.